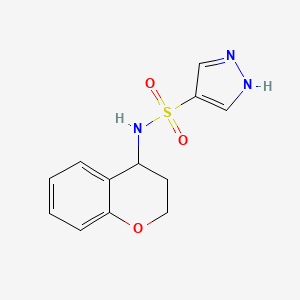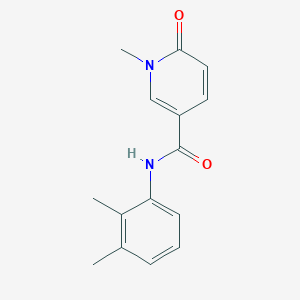
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide, also known as Mocetinostat, is a synthetic small molecule that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi have been extensively studied in recent years due to their potential as anti-cancer agents. Mocetinostat has shown promising results in preclinical studies and is currently being evaluated in clinical trials for various types of cancer.
Wirkmechanismus
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which results in the repression of gene expression. By inhibiting HDAC activity, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide increases histone acetylation, which leads to the activation of tumor suppressor genes and the repression of oncogenes. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide also affects the acetylation of non-histone proteins, including transcription factors and signaling molecules, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been shown to induce changes in gene expression in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been shown to modulate the immune response, leading to the activation of anti-tumor immune cells. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has also been shown to affect the metabolism of cancer cells, leading to decreased glucose uptake and ATP production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has also been shown to be effective in combination with other anti-cancer agents, which may improve its overall efficacy. However, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has limitations in terms of its pharmacokinetics, including low oral bioavailability and rapid clearance. In addition, 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide may have off-target effects at high concentrations, which may limit its clinical use.
Zukünftige Richtungen
Future research on 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide should focus on improving its pharmacokinetic properties, such as oral bioavailability and half-life. In addition, further studies are needed to evaluate the safety and efficacy of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in combination with other anti-cancer agents. The role of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in modulating the immune response should also be further investigated. Finally, the potential use of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in other disease states, such as neurodegenerative disorders, should be explored.
Synthesemethoden
The synthesis of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide involves several steps starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3-pyridinecarboxylic acid with a tert-butyldimethylsilyl (TBDMS) group. The protected acid is then coupled with 2-methylphenylmagnesium bromide to form the corresponding ketone. The ketone is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to the corresponding aldehyde using Dess-Martin periodinane. The final step involves the condensation of the aldehyde with methylamine to form 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancer. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide in patients with various types of cancer.
Eigenschaften
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)15-14(18)11-7-8-13(17)16(2)9-11/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIEFNHZYGRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)

![N-[1-(2-fluorophenyl)ethyl]-1H-indazol-4-amine](/img/structure/B7559446.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)

![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)